molecular formula C14H11NO4 B6056422 4-hydroxy-6-methyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]pyran-2-one

4-hydroxy-6-methyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]pyran-2-one

Cat. No.: B6056422
M. Wt: 257.24 g/mol
InChI Key: FMJPRWQRQXNPDM-SNAWJCMRSA-N
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Description

4-hydroxy-6-methyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]pyran-2-one is a complex organic compound belonging to the pyranone family This compound is characterized by its unique structure, which includes a pyran ring fused with a pyridine moiety through a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-methyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]pyran-2-one typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . The reaction is carried out in a solvent like dichloromethane at low temperatures, followed by gradual warming to room temperature and further stirring to complete the reaction .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-methyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyranones, pyridines, and their derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-hydroxy-6-methyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]pyran-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s enone system allows it to act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-6-methyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]pyran-2-one is unique due to its conjugated enone system and the presence of both pyran and pyridine rings. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-hydroxy-6-methyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-9-7-12(17)13(14(18)19-9)11(16)5-4-10-3-2-6-15-8-10/h2-8,17H,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJPRWQRQXNPDM-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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